Ethyl 2,3-dibromoisonicotinate
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Overview
Description
Ethyl 2,3-dibromoisonicotinate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of isonicotinic acid, where the ethyl ester is substituted with bromine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromoisonicotinate can be synthesized through the bromination of ethyl isonicotinate. The process involves the reaction of ethyl isonicotinate with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dibromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2,3-dihydroxyisonicotinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of ethyl 2,3-dibromoisonicotinic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Ethyl 2-amino-3-bromoisonicotinate, ethyl 2-thio-3-bromoisonicotinate.
Reduction: Ethyl 2,3-dihydroxyisonicotinate.
Oxidation: Ethyl 2,3-dibromoisonicotinic acid.
Scientific Research Applications
Ethyl 2,3-dibromoisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromoisonicotinate involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Ethyl 2,3-dibromoisonicotinate can be compared with other brominated isonicotinates, such as:
Ethyl 2,6-dibromoisonicotinate: Similar in structure but with bromine atoms at the 2 and 6 positions. It may exhibit different reactivity and biological activity due to the positional difference of the bromine atoms.
Mthis compound: The methyl ester analog, which may have different solubility and reactivity profiles compared to the ethyl ester.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms at the 2 and 3 positions makes it a valuable intermediate for the synthesis of diverse organic compounds.
Properties
IUPAC Name |
ethyl 2,3-dibromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWYIZDKLNDKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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